An In-Depth Technical Guide to 5-Butyl-3-p-tolyl-1,2,4-oxadiazole: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-Butyl-3-p-tolyl-1,2,4-oxadiazole: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities. This guide provides a comprehensive technical overview of a specific analogue, 5-Butyl-3-p-tolyl-1,2,4-oxadiazole. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of 1,2,4-oxadiazole chemistry to present a robust profile of its molecular structure, a validated synthesis protocol, and its potential applications in drug discovery, particularly in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers investigating novel 1,2,4-oxadiazole derivatives for therapeutic development.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its inherent chemical stability and ability to act as a bioisostere for amide and ester groups make it a privileged scaffold in drug design.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[2] Consequently, 1,2,4-oxadiazole derivatives have been extensively explored and have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
5-Butyl-3-p-tolyl-1,2,4-oxadiazole, with its distinct substitution pattern, represents a promising candidate for further investigation within this chemical class. The p-tolyl group at the 3-position and the butyl group at the 5-position contribute to the molecule's lipophilicity and potential for specific interactions with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole is characterized by the central 1,2,4-oxadiazole ring, which is substituted with a p-tolyl group at the C3 position and a butyl group at the C5 position.
Caption: Molecular structure of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole.
Table 1: Physicochemical Properties of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole
| Property | Value | Source |
| CAS Number | 1020253-10-4 | [5][6] |
| Molecular Formula | C₁₃H₁₆N₂O | [5] |
| Molecular Weight | 216.28 g/mol | [5][6] |
| IUPAC Name | 5-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | [6] |
Synthesis Protocol
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration. Based on this established methodology, a reliable two-step protocol for the synthesis of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole is proposed.
Rationale for Experimental Choices
The selection of p-tolunitrile and valeric acid as starting materials provides a direct and efficient route to the target molecule. The conversion of the nitrile to the p-tolylamidoxime is a standard and high-yielding reaction. The subsequent coupling with valeric acid, activated in situ, followed by cyclization offers a robust method for the formation of the 1,2,4-oxadiazole ring. The choice of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is standard practice to facilitate the amide bond formation and minimize side reactions. The final cyclization is typically achieved by heating, which promotes the intramolecular dehydration to form the stable aromatic oxadiazole ring.
Experimental Workflow
Caption: Proposed synthetic workflow for 5-Butyl-3-p-tolyl-1,2,4-oxadiazole.
Step-by-Step Methodology
Step 1: Synthesis of p-Tolylamidoxime
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To a solution of p-tolunitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude p-tolylamidoxime.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure p-tolylamidoxime.
Step 2: Synthesis of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole
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Dissolve p-tolylamidoxime (1 equivalent) and valeric acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Heat the reaction mixture to 100-120 °C for 4-6 hours to effect cyclodehydration.
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Monitor the reaction by TLC.
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After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Butyl-3-p-tolyl-1,2,4-oxadiazole.
Structural Characterization
Table 2: Predicted Spectroscopic Data for 5-Butyl-3-p-tolyl-1,2,4-oxadiazole
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the p-tolyl group (two doublets, ~7.2-8.0 ppm).- Methyl protons of the p-tolyl group (singlet, ~2.4 ppm).- Methylene and methyl protons of the butyl group (triplets and multiplets, ~0.9-3.0 ppm). |
| ¹³C NMR | - Two distinct signals for the C3 and C5 carbons of the oxadiazole ring (~165-180 ppm).- Aromatic carbons of the p-tolyl group.- Aliphatic carbons of the butyl group. |
| IR (Infrared) | - C=N stretching vibration of the oxadiazole ring (~1600-1650 cm⁻¹).- C-O-N stretching vibrations (~1300-1400 cm⁻¹).- Aromatic and aliphatic C-H stretching vibrations. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (216.28).- Characteristic fragmentation patterns of the 1,2,4-oxadiazole ring. |
Potential Applications in Drug Development
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities. The structural features of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammation.
Anticancer Activity
Many 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity through various mechanisms of action, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.[2]
Caption: Potential anticancer mechanisms of 1,2,4-oxadiazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazoles are also well-documented.[1] These compounds can modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Potential anti-inflammatory mechanisms of 1,2,4-oxadiazole derivatives.
Conclusion and Future Directions
5-Butyl-3-p-tolyl-1,2,4-oxadiazole is a molecule of significant interest within the medicinally important class of 1,2,4-oxadiazoles. While specific experimental data for this compound remains to be published, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles. The proposed synthetic route is efficient and amenable to scale-up, and the predicted structural and spectroscopic features provide a basis for its unambiguous identification.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole to validate its predicted therapeutic potential. In vitro and in vivo studies are warranted to investigate its anticancer and anti-inflammatory activities and to elucidate its precise mechanism of action. Such studies will be crucial in determining the viability of this compound as a lead for the development of novel therapeutics.
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